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Environmental DNA (eDNA) metabarcoding has emerged as a powerful, non-invasive tool for

assessing eukaryotic biodiversity across a wide range of ecosystems. This technique relies on

the amplification and sequencing of a standardized gene region from DNA isolated from

environmental samples such as water, soil, or air. The choice of universal primers is a critical

step that significantly influences the breadth of taxa detected and the overall success of a

study. This document provides detailed application notes and protocols for the use of common

universal primers in eukaryotic eDNA metabarcoding.

Introduction to Universal Primers for Eukaryotic
eDNA Metabarcoding
The goal of universal primers in eDNA metabarcoding is to amplify a specific gene region from

a broad range of eukaryotic organisms simultaneously. The ideal universal primer set should

target a gene region that is conserved enough for the primers to anneal to a wide array of taxa,

yet variable enough to provide taxonomic resolution. The two most commonly targeted gene

regions for universal eukaryotic metabarcoding are the 18S ribosomal RNA (18S rRNA) gene

and the cytochrome c oxidase subunit I (COI) gene.

18S rRNA Gene: This gene is part of the small ribosomal subunit and is highly conserved

across eukaryotes, making it an excellent target for broad taxonomic surveys. Different
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variable regions (V1-V9) of the 18S rRNA gene offer varying degrees of taxonomic

resolution. The V4 and V9 regions are frequently used in eDNA studies.

COI Gene: This mitochondrial gene is the standard barcode region for many animal taxa. It

generally offers higher taxonomic resolution than the 18S rRNA gene, often down to the

species level. However, designing truly universal COI primers is challenging due to higher

sequence divergence, which can lead to amplification biases against certain taxa.

The selection of a primer set should be guided by the specific research question, the target

organisms, and the desired level of taxonomic resolution.

Data Presentation: Comparison of Common
Universal Eukaryotic Primers
The following tables summarize the characteristics and performance of frequently used

universal primer sets for the 18S rRNA and COI genes in eDNA metabarcoding studies.

Table 1: Universal Primers Targeting the 18S rRNA Gene

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8544604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primer
Set

Forward
Primer
(5'-3')

Reverse
Primer
(5'-3')

Target
Region

Amplico
n Size
(bp)

Taxono
mic
Coverag
e

Key
Advanta
ges

Key
Limitati
ons

1391f /

EukBr

GTACAC

ACCGC

CCGTC

TGATCC

TTCTGC

AGGTTC

ACCTAC

V9 ~130

Broad

Eukaryot

es

Well-

establish

ed, good

for short-

read

sequenci

ng.[1]

Limited

taxonomi

c

resolutio

n

compare

d to other

regions.

Uni18SF

/

Uni18SR

AGGGC

AAKYCT

GGTGC

CAGC

GRCGG

TATCTR

ATCGYC

TT

V4 ~425

Broad

Eukaryot

es

Good

balance

of broad

coverage

and

taxonomi

c

resolutio

n.[2]

Longer

amplicon

may not

be

suitable

for highly

degraded

DNA.

TAReuk4

54FWD1

/

TAReukR

EV3

CCAGCA

SCYGC

GGTAAT

TCC

ACTTTC

GTTCTT

GATYRA

V4 ~380

Broad

Eukaryot

es

(especiall

y

protists)

Optimize

d for

microbial

eukaryot

es.

May

have

biases

against

some

metazoa

n taxa.

V12S-U

ACTGG

GATTAG

ATACCC

C

TAGAAC

AGGCTC

CTCTAG

12S

rRNA
~100

Vertebrat

es

High

specificit

y for

vertebrat

es.[3]

Not

suitable

for broad

eukaryoti

c

surveys.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.researchgate.net/figure/Primers-used-for-library-preparation_tbl4_317227743
https://www.researchgate.net/publication/353088424_Universal_primers_screening_and_verification_for_environmental_DNA_metabarcoding_of_freshwater_mussels_in_the_Lake_Poyang_Basin
https://www.semanticscholar.org/paper/Assessing-the-efficiency-of-COI-primers-in-eDNA-for-Ren-Zhou/4bc84a2a5aaa5a658e67db93e5ed86ac8141f6b0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8544604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Universal Primers Targeting the COI Gene
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Experimental Protocols
Protocol 1: eDNA Sample Collection and DNA Extraction
This protocol provides a general guideline for water sample collection and DNA extraction. It

should be adapted based on the specific environment and research objectives.

Materials:

Sterile collection bottles or containers

Sterile filtration apparatus (e.g., filter funnels, vacuum pump)

Sterile filters with a pore size of 0.22 µm to 1.2 µm (e.g., polyethersulfone [PES] or

polycarbonate)

Sterile forceps

DNA extraction kit (e.g., DNeasy PowerWater Kit, Qiagen)

Ethanol (96-100%)

Nuclease-free water

Personal protective equipment (gloves, lab coat)

Procedure:

Sample Collection:

Wear gloves to prevent contamination.

Collect water samples in sterile containers. The volume will depend on the expected DNA

concentration (typically 1-2 liters for freshwater or marine environments).

Include field blanks (containers with nuclease-free water) to monitor for contamination

during collection and transport.

Filtration:
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Set up the filtration apparatus in a clean environment, ideally a laminar flow hood.

Aseptically place a sterile filter onto the filter base.

Pour the water sample into the funnel and apply a vacuum to pull the water through the

filter.

After filtration, use sterile forceps to remove the filter and place it in a sterile tube.

Store the filter at -20°C or -80°C until DNA extraction.

DNA Extraction:

Follow the manufacturer's instructions for the chosen DNA extraction kit.

Include extraction blanks (a blank filter) to monitor for contamination during the extraction

process.

Elute the DNA in nuclease-free water or the provided elution buffer.

Quantify the extracted DNA using a fluorometer (e.g., Qubit) and assess its purity using a

spectrophotometer (e.g., NanoDrop).

Store the extracted DNA at -20°C.

Protocol 2: PCR Amplification using Universal Primers
This protocol describes the PCR amplification of the target gene region using universal primers

with Illumina overhang adapters.

Materials:

Extracted eDNA

Universal primers with Illumina overhang adapters (10 µM)

High-fidelity PCR master mix (e.g., KAPA HiFi HotStart ReadyMix)

Nuclease-free water
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PCR tubes or plates

Thermocycler

PCR Reaction Setup (25 µL reaction):

Component Volume (µL) Final Concentration

High-fidelity PCR master mix

(2x)
12.5 1x

Forward Primer (10 µM) 1.25 0.5 µM

Reverse Primer (10 µM) 1.25 0.5 µM

eDNA template (1-10 ng/µL) 2.0 2-20 ng

Nuclease-free water 8.0 -

Total Volume 25.0

PCR Cycling Conditions:

These are general cycling conditions and should be optimized for the specific primer set and

target DNA.

Step Temperature (°C) Time Cycles

Initial Denaturation 95 3 min 1

Denaturation 95 30 sec 35

Annealing 50-60* 30 sec

Extension 72 1 min

Final Extension 72 5 min 1

Hold 4 ∞
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*Annealing temperature should be optimized for each primer set. A gradient PCR can be

performed to determine the optimal annealing temperature.

PCR Product Verification:

Run a portion of the PCR product on a 1.5% agarose gel to confirm the amplification of a

band of the expected size.

Include a no-template control (NTC) in the PCR to check for contamination.

Protocol 3: Library Preparation and Sequencing
This protocol provides a general overview of the steps for preparing the PCR amplicons for

Illumina sequencing.

Materials:

PCR products

AMPure XP beads

80% Ethanol (freshly prepared)

Magnetic stand

Dual-index primers for Illumina sequencing

High-fidelity PCR master mix

Nuclease-free water

Qubit fluorometer

Agilent Bioanalyzer or similar instrument

Procedure:

PCR Product Cleanup:
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Use AMPure XP beads to purify the PCR products from primers and dNTPs. Follow the

manufacturer's protocol.

Indexing PCR:

Perform a second PCR to attach dual indices and sequencing adapters to the purified

amplicons.

Use a limited number of cycles (e.g., 8-12 cycles) to avoid over-amplification.

Library Cleanup and Quantification:

Purify the indexed libraries using AMPure XP beads.

Quantify the final libraries using a Qubit fluorometer.

Assess the library size distribution using an Agilent Bioanalyzer.

Pooling and Sequencing:

Pool the libraries in equimolar concentrations.

Sequence the pooled library on an Illumina platform (e.g., MiSeq, NovaSeq) using the

appropriate sequencing kit.

Mandatory Visualization

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8544604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fieldwork

Laboratory Analysis

Bioinformatics Analysis

1. Sample Collection
(Water, Soil, etc.)

2. DNA Extraction

3. PCR Amplification
(Universal Primers)

4. Library Preparation
(Indexing PCR)

5. High-Throughput
Sequencing

6. Quality Filtering
& Denoising

7. ASV Clustering
/ OTU Picking

8. Taxonomic Assignment

9. Statistical Analysis
& Visualization

Click to download full resolution via product page

Caption: General workflow for eDNA metabarcoding of eukaryotes.
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Caption: Logical workflow for selecting universal primers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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To cite this document: BenchChem. [Universal Primers for eDNA Metabarcoding of
Eukaryotes: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b8544604#universal-primers-for-edna-
metabarcoding-of-eukaryotes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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